molecular formula C8H8BrNO3 B1384339 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR CAS No. 285560-80-7

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR

Cat. No.: B1384339
CAS No.: 285560-80-7
M. Wt: 246.06 g/mol
InChI Key: OLZJVRCDQGCCSU-ONNFQVAWSA-N
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Description

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR is an organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups, along with an oxime group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

Scientific Research Applications

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR is unique due to the presence of both bromine and oxime functional groups, which confer distinct reactivity and biological properties. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications.

Biological Activity

3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime (often referred to as AldrichCPR) is a compound of significant interest in the fields of chemistry and biology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound possesses the following chemical structure:

  • Molecular Formula: C9H10BrNO3
  • Molecular Weight: 260.09 g/mol
  • CAS Number: 135431232

The biological activity of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime functional group can form stable complexes with metal ions, influencing biochemical pathways. Additionally, the compound's functional groups facilitate hydrogen bonding and other intermolecular interactions that enhance its biological efficacy.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged in therapeutic contexts.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, particularly those involving nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) pathways .

Antioxidant Activity

Research indicates that 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime can protect cells from oxidative damage. A study demonstrated that treatment with this compound significantly upregulated HO-1 expression in keratinocytes, indicating its role in enhancing cellular defense mechanisms against oxidative stress .

Table 1: Effects on HO-1 Expression

Concentration (µM)HO-1 mRNA ExpressionCytotoxicity
10IncreasedNo
20IncreasedNo
30Peak IncreaseNo
40DecreasedYes
50DecreasedYes

Cytoprotective Effects

In keratinocyte models, the compound has been shown to activate the ERK and Akt signaling pathways, leading to enhanced cytoprotective effects against hydrogen peroxide-induced oxidative stress. The activation of these pathways is critical for the upregulation of Nrf2 and subsequent HO-1 expression .

Case Studies

  • Keratinocyte Protection Study : A study focused on HaCaT keratinocytes revealed that treatment with varying concentrations of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime led to increased expression of HO-1, with optimal protection observed at a concentration of 30 µM. Higher concentrations resulted in cytotoxic effects, indicating a dose-dependent response .
  • Enzyme Interaction Studies : Investigations into enzyme interactions highlighted the potential of this compound as an inhibitor for specific metalloenzymes, suggesting its utility in drug development and biochemical research .

Research Applications

The compound is utilized across various scientific disciplines:

  • Chemistry : As a precursor for synthesizing complex organic molecules.
  • Biology : In studies investigating enzyme interactions and metabolic pathways.
  • Medicine : Exploring therapeutic applications related to oxidative stress and inflammation.

Properties

IUPAC Name

2-bromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZJVRCDQGCCSU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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